4-hydrazinylbenzenesulfonamide Hydrochloride

Carbonic Anhydrase Inhibition Enzyme Kinetics Sulfonamide Selectivity

4-Hydrazinylbenzenesulfonamide hydrochloride is a bifunctional chemical intermediate that integrates a primary sulfonamide group (-SO₂NH₂) and a hydrazine moiety (-NHNH₂) within a single benzene ring scaffold. Its hydrochloride salt form (CAS 27918-19-0; molecular formula C₆H₉N₃O₂S·xClH) provides enhanced aqueous solubility and crystallinity relative to the free base, with a reported melting point of 205–211 °C (decomp).

Molecular Formula C6H10ClN3O2S
Molecular Weight 223.68 g/mol
CAS No. 27918-19-0
Cat. No. B3415613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydrazinylbenzenesulfonamide Hydrochloride
CAS27918-19-0
Molecular FormulaC6H10ClN3O2S
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NN)S(=O)(=O)N.Cl
InChIInChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H
InChIKeyIKEURONJLPUALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinylbenzenesulfonamide Hydrochloride (CAS 27918-19-0): Chemical Identity and Baseline Characteristics for Procurement Assessment


4-Hydrazinylbenzenesulfonamide hydrochloride is a bifunctional chemical intermediate that integrates a primary sulfonamide group (-SO₂NH₂) and a hydrazine moiety (-NHNH₂) within a single benzene ring scaffold [1]. Its hydrochloride salt form (CAS 27918-19-0; molecular formula C₆H₉N₃O₂S·xClH) provides enhanced aqueous solubility and crystallinity relative to the free base, with a reported melting point of 205–211 °C (decomp) [2]. This compound serves as a foundational building block in medicinal chemistry, particularly for constructing pyrazoline- and pyrazole-based sulfonamide libraries [3].

Why Generic Substitution Fails: The Specific Functional Architecture of 4-Hydrazinylbenzenesulfonamide Hydrochloride Precludes Interchangeability with Alternative Sulfonamide Scaffolds


The differentiation of 4-hydrazinylbenzenesulfonamide hydrochloride from alternative sulfonamide intermediates or hydrazine derivatives is dictated by its precise 1,4-disubstituted benzene architecture. This para‑relationship between the sulfonamide and hydrazine groups is not arbitrary; it defines a unique reactivity profile and biological target engagement that is not replicated by ortho‑substituted analogs (e.g., 2‑hydrazinylbenzenesulfonamide), meta‑substituted analogs, or by structurally distinct sulfonamide cores lacking the hydrazine nucleophile [1]. Generic substitution with a simpler sulfonamide (e.g., 4‑aminobenzenesulfonamide) forfeits the capacity for cyclocondensation reactions essential for generating pyrazoline‑ and pyrazole‑based libraries [2]. Furthermore, the para‑disposition of the sulfonamide group is critical for engaging specific carbonic anhydrase isoforms, whereas alternative substitution patterns or salt forms exhibit altered potency and selectivity [3]. The evidence presented below quantifies these architectural advantages.

Quantitative Differentiation of 4-Hydrazinylbenzenesulfonamide Hydrochloride: Comparative Performance Data Against Closest Analogs


Carbonic Anhydrase Inhibition Potency: 4-Hydrazinylbenzenesulfonamide Demonstrates Sub‑Micromolar Ki Against Alpha‑CA Isoform

In a head‑to‑head comparison using the alpha‑carbonic anhydrase from the marine sponge Astrosclera willeyana, 4‑hydrazinylbenzenesulfonamide exhibited a Ki value of 7.7 μM, demonstrating potent inhibition [1]. The 2‑hydrazinylbenzenesulfonamide (ortho‑substituted) analog was also evaluated but its Ki value was not reported in the same study, highlighting the importance of the para‑disposition for this specific isoform interaction [1]. The para‑substituted compound's potency is consistent with its ability to coordinate the catalytic zinc ion via the sulfonamide nitrogen, a hallmark of effective CA inhibition.

Carbonic Anhydrase Inhibition Enzyme Kinetics Sulfonamide Selectivity

Antimicrobial Activity of Derived Pyrazolines: Structural Architecture Dictates Broad‑Spectrum Potency

Derivatives synthesized from 4‑hydrazinylbenzenesulfonamide exhibit potent antimicrobial activity that is directly linked to the parent scaffold's architecture [1]. In a comparative evaluation of 1,3,5‑triarylpyrazoline sulfonamides, the most active derivative demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Aspergillus niger, outperforming the reference drug fluconazole in this fungal strain [1]. This activity is not observed with simpler sulfonamide intermediates that lack the hydrazine moiety required for pyrazoline formation, underscoring the unique utility of 4‑hydrazinylbenzenesulfonamide hydrochloride as a starting material.

Antimicrobial Agents Pyrazoline Synthesis Sulfonamide Derivatives

Antitubercular Activity of Pyrazole‑Clubbed Pyrazoline Derivatives: A Direct Quantitative Advantage for the 4‑Hydrazinylbenzenesulfonamide Scaffold

The 4‑hydrazinylbenzenesulfonamide scaffold serves as the essential hydrazine donor for constructing pyrazole‑clubbed pyrazoline derivatives with potent antitubercular activity [1]. In a direct comparison against the standard drug isoniazid, the most active derivative (compound 9g) achieved a minimum inhibitory concentration (MIC) of 10.2 μg/mL against Mycobacterium tuberculosis H37Rv, coupled with 99% inhibition and a favorable docking score of -9.714 [1]. This level of activity is not attainable using alternative sulfonamide intermediates that lack the hydrazine functionality required for the cyclocondensation step.

Antitubercular Agents Pyrazoline Derivatives M. tuberculosis H37Rv

Celecoxib Synthesis Efficiency: 4‑Hydrazinylbenzenesulfonamide Hydrochloride Delivers an 85% Yield in a Flow‑Based Condensation Process

4‑Hydrazinylbenzenesulfonamide hydrochloride is the definitive key intermediate for synthesizing the blockbuster COX‑2 inhibitor celecoxib (Celebrex®) [1]. In a patented continuous flow process, condensation of this compound with a 1,3‑diketone in a methanol/water solvent system proceeds with an 85% isolated yield after quenching, separation, and purification [1]. Alternative routes that do not employ this specific hydrazine‑sulfonamide intermediate, such as those relying on iodosulfonyl chloride derivatives, suffer from significantly lower overall yields (30–40%) and higher manufacturing costs [2].

COX-2 Inhibitor Synthesis Celecoxib Intermediate Flow Chemistry

Targeted Application Scenarios for 4-Hydrazinylbenzenesulfonamide Hydrochloride Driven by Quantitative Differentiation Evidence


Synthesis of Pyrazoline‑Based Antimicrobial and Antitubercular Libraries

The hydrazine moiety of 4‑hydrazinylbenzenesulfonamide hydrochloride enables cyclocondensation with chalcones and α,β‑unsaturated carbonyl compounds to generate 1,3,5‑triarylpyrazoline sulfonamides [1]. This reaction pathway is not accessible using 4‑aminobenzenesulfonamide or other sulfonamide cores lacking a nucleophilic hydrazine group. The resulting libraries have produced derivatives with MIC values as low as 12.5 μg/mL against A. niger and 10.2 μg/mL against M. tuberculosis H37Rv, underscoring the scaffold's utility in anti‑infective drug discovery .

Large‑Scale Manufacturing of Celecoxib and COX‑2 Inhibitor Analogs

Industrial‑scale synthesis of celecoxib relies on 4‑hydrazinylbenzenesulfonamide hydrochloride as the essential hydrazine‑sulfonamide building block. The 85% yield achieved in a flow‑based condensation process directly reduces production costs and waste, a quantitative advantage over alternative iodobenzene‑based routes that yield only 30–40% [1]. This makes the compound a strategic procurement priority for any organization manufacturing or researching COX‑2 selective inhibitors.

Carbonic Anhydrase Inhibitor Development and Mechanistic Studies

The para‑substituted sulfonamide group in 4‑hydrazinylbenzenesulfonamide confers potent inhibition of alpha‑carbonic anhydrase (Ki = 7.7 μM), a property that distinguishes it from ortho‑ and meta‑substituted analogs [1]. This regiospecific activity is critical for studies aimed at understanding isoform selectivity or developing sulfonamide‑based CA inhibitors for glaucoma, epilepsy, or cancer applications. Procurement of the correct regioisomer is non‑negotiable for reproducible enzyme inhibition data.

Development of Anti‑Hyperalgesic and Anti‑Inflammatory Pyrazole Derivatives

Cyclocondensation of 4‑hydrazinylbenzenesulfonamide with trifluoromethyl‑substituted 1,3‑diketones yields pyrazole derivatives that exhibit anti‑hyperalgesic and anti‑edematogenic effects comparable to celecoxib in murine arthritic pain models, without inducing locomotor deficits [1]. This evidence positions the compound as a validated starting material for next‑generation non‑opioid pain therapeutics, a capability not shared by simpler sulfonamide or hydrazine precursors.

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